molecular formula C10H19NO3 B13220074 Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Cat. No.: B13220074
M. Wt: 201.26 g/mol
InChI Key: OLDSJSGJDOHHTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)piperidine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)6-4-5-7-11-10/h11H,3-8H2,1-2H3

InChI Key

OLDSJSGJDOHHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCN1)COC

Origin of Product

United States

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